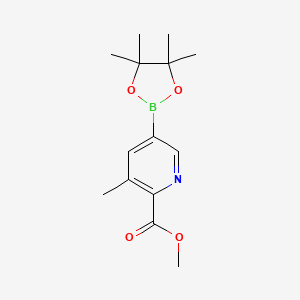

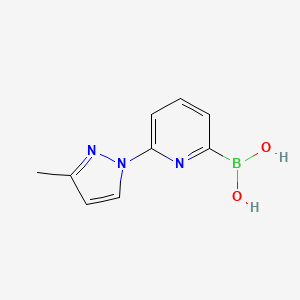

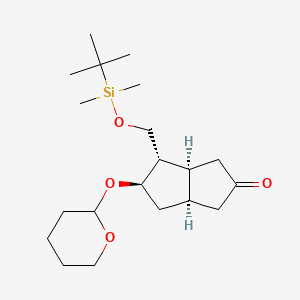

![molecular formula C18H19N3O6 B596463 N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine CAS No. 1286490-16-1](/img/structure/B596463.png)

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine, also known as Boc-ONAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Boc-ONAA is a derivative of the amino acid alanine and is commonly used as a building block in the synthesis of peptides and other bioactive molecules.

Mécanisme D'action

The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is not fully understood, but it is believed to act as a nitrosating agent, reacting specifically with cysteine residues in proteins to form S-nitrosothiols. S-nitrosothiols are known to play a role in the regulation of various physiological processes, including vasodilation, neurotransmission, and immune function. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics and oxidative stress.

Effets Biochimiques Et Physiologiques

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been shown to inhibit the growth of amyloid fibrils, which are implicated in the development of Alzheimer's disease. Additionally, N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is its versatility as a building block in the synthesis of peptides and other bioactive molecules. It is also a selective reagent for the modification of proteins and peptides, allowing for the specific labeling and detection of cysteine residues. However, N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine can be difficult to synthesize and handle, and its use requires specialized training and equipment. Additionally, the reactivity of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine with cysteine residues can be affected by the surrounding environment, making it challenging to use in certain experimental conditions.

Orientations Futures

There are many potential future directions for research involving N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine. One area of interest is the development of new cancer therapies based on the induction of apoptosis in cancer cells. Another area of interest is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine and its potential applications in other fields, such as immunology and infectious diseases.

Méthodes De Synthèse

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically begins with the protection of the amino group of alanine with a Boc (tert-butyloxycarbonyl) group. The Boc-protected alanine is then reacted with benzyl chloroformate to introduce the benzyloxy carbonyl group. The final step involves the reaction of the benzyl-protected alanine with nitrous acid to introduce the benzyloxy nitroso group to yield N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine.

Applications De Recherche Scientifique

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has found a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It is commonly used as a building block in the synthesis of peptides and other bioactive molecules. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine is also used as a reagent for the selective modification of proteins and peptides. It has been shown to react specifically with cysteine residues in proteins, allowing for the selective labeling and detection of these residues. N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other disorders.

Propriétés

IUPAC Name |

3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMWYJBQUYYPCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858202 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |

CAS RN |

1286490-16-1 |

Source

|

| Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)